Rilmazafone

Overview

Description

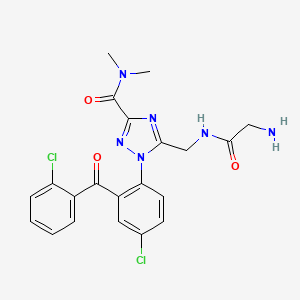

Rilmazafone (C₂₁H₂₀Cl₂N₆O₃·HCl·2H₂O) is a water-soluble benzodiazepine prodrug developed in Japan and approved for treating insomnia and anxiety disorders . Unlike traditional benzodiazepines, it lacks intrinsic activity at GABAA receptors until metabolized into active triazolobenzodiazepine derivatives, such as rilmazolam, N-desmethyl rilmazolam, and di-desmethyl rilmazolam . Its prodrug design enhances solubility and reduces immediate psychotropic effects, making it safer for elderly patients due to lower muscle-relaxant potency and minimal residual cognitive impairment .

Key pharmacological properties include:

- Mechanism of Action: Converted by intestinal aminopeptidases into active metabolites that bind to GABAA receptors, enhancing inhibitory neurotransmission .

- Half-Life: 6–8 hours, with a delayed onset (30–60 minutes) due to metabolic activation .

- Clinical Use: Primarily prescribed for insomnia, preoperative anxiety, and alcohol withdrawal syndrome in Japan .

Preparation Methods

The synthesis of rilmazafone involves several steps, starting with the preparation of the core triazole structure. The synthetic route typically includes the following steps:

Formation of the triazole ring: This involves the reaction of appropriate precursors under controlled conditions to form the triazole ring.

Introduction of the benzophenone moiety: This step involves the attachment of the benzophenone group to the triazole ring.

Final modifications:

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Hydrolysis

-

Rilmazafone is hydrolyzed by aminopeptidase enzymes in the small intestine, leading to the formation of active benzodiazepine metabolites.

Ring Closure

-

The hydrolyzed product then undergoes a ring closure reaction to form the active benzodiazepine structure. This process results in a triazolo benzodiazepine structure similar to alprazolam.

Oxidation and Reduction

-

During the metabolic process, oxidation and reduction reactions may occur, leading to the formation of various metabolites. Studies in monkeys identified ten urinary metabolites resulting from these reactions.

Desglycylation

-

This compound undergoes desglycylation, which involves the removal of glycine residues.

Metabolic Conversion

-

This compound is metabolized by aminopeptidase enzymes in the small intestine, leading to the formation of rilmazolam.

Products Formed

-

The major products formed from these reactions are active benzodiazepine metabolites such as rilmazolam. The primary metabolites include rilmazolam, N-desmethyl rilmazolam, di-desmethyl rilmazolam, and carboxy rilmazolam.

Reaction Conditions

-

Common reagents and conditions used in these reactions include aminopeptidase enzymes and physiological conditions within the human body.

Key Metabolic Pathways

Role of Aminopeptidases

-

This compound is exclusively metabolized to its cyclic form via a desglycylated metabolite by aminopeptidases in the small intestine .

Metabolites of this compound

| Metabolite | Description |

|---|---|

| Rilmazolam | An active metabolite formed through hydrolysis and ring closure; binds to benzodiazepine receptors. |

| N-desmethyl rilmazolam | A metabolite formed by the removal of a methyl group from rilmazolam. |

| Di-desmethyl rilmazolam | A metabolite formed by the removal of two methyl groups from rilmazolam. |

| Carboxy rilmazolam | A metabolite formed through oxidation processes. |

Scientific Research Applications

Pharmacodynamics and Mechanism of Action

Rilmazafone is unique among benzodiazepines as it does not directly bind to benzodiazepine receptors. Instead, it is metabolized by aminopeptidase enzymes in the small intestine into active metabolites, including rilmazolam, which possesses the hypnotic properties typical of benzodiazepines. Studies have shown that this compound effectively induces and maintains sleep with minimal impact on skeletal muscle function, making it a suitable option for patients who require sleep aids without significant muscle relaxation effects .

Treatment of Insomnia

This compound is primarily indicated for short-term management of insomnia. Clinical trials have demonstrated its efficacy in improving sleep quality while minimizing next-day residual effects compared to other hypnotics like zolpidem and triazolam. For instance, a study involving elderly patients found that this compound had favorable outcomes regarding cognitive function the following day, suggesting a lower incidence of hangover effects .

Table 1: Comparison of Residual Effects of Hypnotics

| Hypnotic | Dose | Residual Effects (Next Day) |

|---|---|---|

| Zolpidem | 5 mg | Moderate |

| Triazolam | 0.125 mg | Moderate |

| This compound | 1 mg | Minimal |

Anxiolytic Effects

Research has indicated that this compound may also possess anxiolytic properties. In animal studies, it demonstrated greater potency than diazepam at lower doses in reducing anxiety-like behaviors . This potential application could make this compound beneficial for patients suffering from anxiety disorders alongside insomnia.

Contamination Incident

In December 2020, an incident occurred in Japan where the antifungal medication itraconazole was contaminated with this compound. This contamination led to several adverse drug reactions characterized by central nervous system depression symptoms such as dizziness and intense drowsiness. The incident prompted a recall and highlighted the importance of monitoring drug interactions and contamination risks in pharmaceuticals .

Table 2: Adverse Reactions Reported Post-Contamination

| Symptom | Frequency |

|---|---|

| Dizziness | High |

| Loss of Consciousness | Moderate |

| Intense Drowsiness | High |

Fatal Cases Involving this compound

Two fatal cases linked to this compound use were reported in Sweden, where metabolites were detected post-mortem. The investigations revealed that this compound contributed to the causes of death in these cases, underscoring the importance of understanding its pharmacokinetics and potential for misuse .

Table 3: Metabolite Concentrations in Fatal Cases

| Metabolite | Case 1 (ng/g) | Case 2 (ng/g) |

|---|---|---|

| Rilmazolam | 7.9 | 1.7 |

| N-desmethyl Rilmazolam | 65 | 1.4 |

| Di-desmethyl Rilmazolam | 170 | 70 |

Mechanism of Action

Rilmazafone itself does not produce any psychoactive effects. Instead, it is metabolized by aminopeptidase enzymes in the small intestine to form active benzodiazepine metabolites. These metabolites then bind to benzodiazepine receptors in the central nervous system, enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) and producing sedative and hypnotic effects .

Comparison with Similar Compounds

Rilmazafone belongs to the 1,2,4-triazole benzodiazepine class, sharing structural and functional similarities with other sedative-hypnotics. Below is a detailed comparison:

Structural and Pharmacokinetic Comparisons

Metabolic Pathways

This compound undergoes sequential metabolism :

Deglycosylation : Removal of the sugar moiety to form M-1.

Demethylation : Conversion to M-2 and M-3.

Hydroxylation : At the benzodiazepine ring or chlorophenyl group .

By contrast, alprazolam is directly metabolized via α-hydroxylation without prodrug activation .

Research Findings and Clinical Implications

- Contamination Incidents : In 2020, this compound-contaminated itraconazole tablets in Japan caused CNS depression (dizziness, loss of consciousness), highlighting risks of unregulated prodrug distribution .

- Forensic Cases : Postmortem analyses detected rilmazolam at 7.9–170 ng/g in blood, underscoring the need for metabolite monitoring in polydrug intoxications .

Biological Activity

Rilmazafone is a benzodiazepine pro-drug primarily used for the treatment of insomnia in Japan. Its pharmacological profile and biological activity have been the subject of various studies, revealing insights into its efficacy, metabolism, and potential side effects. This article delves into the biological activity of this compound, including its mechanism of action, metabolic pathways, clinical implications, and relevant case studies.

This compound acts as a pro-drug that metabolizes into several active compounds, primarily rilmazolam and its derivatives. The mechanism involves ring closure that results in a triazolo-benzodiazepine structure similar to alprazolam. This structure allows this compound to bind effectively to benzodiazepine receptors, specifically the omega1 and omega2 subtypes. Studies have shown that this compound and its metabolites demonstrate high affinity for these receptors, contributing to their hypnotic effects .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound indicates that it is rapidly metabolized into several active metabolites. The primary metabolites include:

- Rilmazolam

- N-desmethyl rilmazolam

- Di-desmethyl rilmazolam

- Carboxy rilmazolam

The maximum blood concentrations for these metabolites are reached at different times post-administration, with half-lives varying significantly:

- Rilmazolam: 1 hour

- N-desmethyl rilmazolam: 2-4 hours

- Di-desmethyl rilmazolam: 11-16 hours

- Carboxy rilmazolam: 2 hours .

Clinical Efficacy

Clinical studies have demonstrated that this compound is effective in improving sleep quality without significant next-day residual effects compared to other hypnotics like zolpidem and triazolam. In a randomized double-blind study involving elderly participants, this compound showed favorable results on balance tests and cognitive functions, indicating its potential for safer use in this demographic .

Adverse Effects and Safety Profile

Despite its therapeutic benefits, this compound has been associated with adverse effects, particularly central nervous system (CNS) depression. A notable incident in Japan involved the contamination of itraconazole with this compound, leading to increased reports of CNS-related adverse reactions such as dizziness and loss of consciousness .

Table 1: Summary of Adverse Effects Associated with this compound

| Adverse Effect | Frequency | Notes |

|---|---|---|

| Dizziness | Common | Reported in conjunction with other drugs |

| Lightheadedness | Common | Particularly noted during contamination cases |

| Loss of consciousness | Rare | Linked to overdose or interactions |

Case Studies

Case Study 1: Contamination Incident

In December 2020, itraconazole was contaminated with this compound at a concentration exceeding therapeutic doses. This led to a spike in adverse drug reaction reports associated with CNS depression. The incident highlighted the importance of monitoring drug interactions and contamination in pharmaceutical products .

Case Study 2: Toxicological Findings

In a study involving fatal outcomes linked to this compound use, toxicological analyses revealed significant concentrations of its metabolites in the blood of deceased individuals. This emphasizes the need for careful dosage regulation and monitoring for potential drug interactions with other medications .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for quantifying Rilmazafone and its metabolites in biological samples?

- High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are standard methods. These techniques enable precise detection of this compound’s metabolites, such as rilmazolam and di-desmethyl rilmazolam, even at low concentrations (e.g., ng/g levels in blood). Validation parameters include linearity, precision, and recovery rates .

Q. How can researchers establish purity criteria for this compound hydrochloride in preclinical formulations?

- Purity testing involves assessing heavy metals (<10 ppm), related substances (≤0.5% for individual impurities), and water content (5.5–7.5%). Chromatographic methods (e.g., USP monographs) with system suitability criteria (e.g., ≥20,000 theoretical plates, symmetry factor ≤1.3) ensure compliance with pharmacopeial standards .

Q. What ethical guidelines apply when studying this compound’s off-label uses in vulnerable populations?

- Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Protocols must address informed consent, risk-benefit analysis, and compliance with institutional review boards (IRBs). Ethical frameworks like the Declaration of Helsinki are critical for human studies .

Q. What are the critical parameters for validating dissolution testing protocols of this compound tablets?

- Use the USP paddle method at 50 rpm with 900 mL of water. Ensure ≥85% dissolution within 15 minutes. Validate filtration steps (0.45 µm membrane filters) and stability of the dissolution medium to prevent compound degradation .

Q. How should pharmacokinetic studies for this compound account for its prodrug metabolism?

- Design studies to monitor active metabolites (e.g., rilmazolam) using serial blood sampling. Pharmacokinetic models (e.g., non-compartmental analysis) should calculate parameters like AUC, Cmax, and t1/2, adjusting for inter-individual metabolic variability .

Advanced Research Questions

Q. What methodologies enable retrospective detection of drug contamination events using ADR databases?

- Apply disproportionality analysis (e.g., reporting odds ratios, Bayesian confidence propagation) to databases like JADER. Focus on unexpected ADR clusters (e.g., CNS depression) and temporal trends. Case studies from the 2020 Itraconazole contamination incident demonstrate the utility of signal detection algorithms .

Q. How can molecular dynamics (MD) simulations predict this compound’s interactions with novel therapeutic targets?

- Use software like GROMACS or AMBER to simulate binding affinities. For example, MD studies showed this compound’s conformational stability in SARS-CoV-2 main protease binding pockets, with post-MD binding energy shifts from -60% to +40% .

Q. How do researchers differentiate this compound-induced CNS depression from underlying conditions in ADR reports?

- Conduct case-control studies adjusting for confounders (e.g., comorbidities, polypharmacy). Use logistic regression to isolate this compound’s contribution. The JADER database analysis identified dose-dependent CNS effects (5–20 mg contamination vs. 1–2 mg therapeutic doses) .

Q. What strategies resolve contradictions between in vitro binding data and in vivo efficacy for this compound metabolites?

- Integrate physiologically based pharmacokinetic (PBPK) modeling to bridge in vitro-in vivo gaps. For example, validate metabolite penetration across the blood-brain barrier using positron emission tomography (PET) imaging .

Q. How can reference standards for this compound metabolites be synthesized and characterized without commercial availability?

Properties

IUPAC Name |

5-[[(2-aminoacetyl)amino]methyl]-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-1,2,4-triazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20Cl2N6O3/c1-28(2)21(32)20-26-17(11-25-18(30)10-24)29(27-20)16-8-7-12(22)9-14(16)19(31)13-5-3-4-6-15(13)23/h3-9H,10-11,24H2,1-2H3,(H,25,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYHFRCPLIGODFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=NN(C(=N1)CNC(=O)CN)C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20Cl2N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

85815-37-8 (hydrochloride) | |

| Record name | Rilmazafone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099593256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10244150 | |

| Record name | Rilmazafone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10244150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99593-25-6 | |

| Record name | 5-[[(2-Aminoacetyl)amino]methyl]-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-1H-1,2,4-triazole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99593-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rilmazafone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099593256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rilmazafone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10244150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RILMAZAFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CU3H37T766 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.